molecular formula C14H22N2 B2594374 1-Benzyl-4-ethylpiperidin-4-amine CAS No. 440101-13-3

1-Benzyl-4-ethylpiperidin-4-amine

Cat. No.: B2594374
CAS No.: 440101-13-3
M. Wt: 218.344
InChI Key: OHOMUNSUEHHNHS-UHFFFAOYSA-N
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Description

1-Benzyl-4-ethylpiperidin-4-amine is a piperidine derivative featuring a benzyl group at the 1-position and an ethyl substituent at the 4-amino position of the piperidine ring. Its molecular formula is C₁₄H₂₁N₂ (molecular weight: 217.33 g/mol), distinguishing it from simpler analogs like 1-benzylpiperidin-4-amine (C₁₂H₁₈N₂, 190.29 g/mol) .

Properties

IUPAC Name

1-benzyl-4-ethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-14(15)8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7H,2,8-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOMUNSUEHHNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethylpiperidin-4-amine can be synthesized through several synthetic routes. One common method involves the alkylation of 4-ethylpiperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-ethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride or ethyl bromide in the presence of a base.

Major Products:

    Oxidation: Benzyl ketone or carboxylic acid derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted benzyl or ethyl derivatives.

Scientific Research Applications

1-Benzyl-4-ethylpiperidin-4-amine is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-ethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Steric Effects : Bulky substituents (e.g., 2-nitrobenzyl in ) reduce conformational flexibility, possibly hindering target binding.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may alter amine basicity, affecting protonation and solubility.

Biological Activity

1-Benzyl-4-ethylpiperidin-4-amine is a chemical compound that belongs to the piperidine class, characterized by a unique structure that includes both a benzyl and an ethyl group attached to the piperidine ring. This compound has garnered attention in various fields of research, particularly for its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves the alkylation of 4-ethylpiperidine with benzyl chloride, often using bases like sodium hydride or potassium carbonate in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which allow for the formation of diverse derivatives that may exhibit different biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can function as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism often depends on the specific application and target molecule involved.

Biological Activity

This compound has been studied for its potential effects in several biological contexts:

  • Neuropharmacology : Preliminary studies suggest that this compound may possess neuroactive properties, potentially influencing neurotransmitter systems. Its structural similarity to known psychoactive substances raises interest in its effects on the central nervous system (CNS) and its potential use in treating neurological disorders.
  • Analgesic Properties : Research indicates that compounds structurally related to this compound may exhibit analgesic effects. These compounds can interact with opioid receptors, suggesting a possible role in pain management .
  • Antitumor Activity : Some derivatives of piperidine compounds have shown promise in cancer research, particularly concerning their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific activity of this compound in this regard remains to be fully elucidated but warrants further investigation .

Case Studies

Several case studies highlight the biological implications and therapeutic potentials of compounds similar to this compound:

  • Case Study on Analgesic Effects : A study evaluated the analgesic properties of various piperidine derivatives, noting that modifications to the piperidine ring significantly influenced their efficacy as pain relievers. The findings suggest that further exploration of this compound could yield valuable insights into developing new analgesics .
  • Cancer Research : In a recent study focused on cancer immunotherapy, compounds with structural similarities to this compound were tested for their ability to enhance immune responses against tumors. Results indicated that certain modifications could improve their effectiveness as immunotherapeutic agents .

Comparative Analysis

To provide a clearer understanding of the uniqueness and potential applications of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
1-Benzylpiperidin-4-amineLacks ethyl groupNeuroactive properties
4-BenzylpiperidineLacks amine group at the 4-positionLimited CNS activity
1-Ethylpiperidin-4-amineLacks benzyl groupPotential analgesic effects
This compound Contains both benzyl and ethyl groupsDiverse biological activities including analgesic and neuroactive properties

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